molecular formula C12H22N2O2 B1374891 Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate CAS No. 1363380-49-7

Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B1374891
CAS No.: 1363380-49-7
M. Wt: 226.32 g/mol
InChI Key: HKJVUMPWNMAHSI-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate is a valuable spirocyclic building block in pharmaceutical research and organic synthesis. The compound features a rigid, three-dimensional azaspiro[3.4]octane core, which is prized in drug discovery for its ability to improve physicochemical properties and explore novel chemical space. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, allowing for further selective functionalization at the primary amine site . This molecular architecture is strategically employed in constructing potential pharmacologically active molecules. Its primary research value lies in its use as a synthetic intermediate for constructing more complex molecular architectures, particularly in the synthesis of protease inhibitors, receptor modulators, and other bioactive compounds . As a common scaffold in medicinal chemistry, related azaspiro compounds are utilized in developing compounds for various disease targets . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, referencing the supplied Safety Data Sheet (SDS). Typical storage recommendations are in a sealed container under inert atmosphere at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(14)7-9(13)8-12/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJVUMPWNMAHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Preparation typically begins from cyclic ketones or lactams that can be converted into the spirocyclic framework. For example:

Enzymatic Ketoreduction for Enantioselective Preparation

One advanced method for preparing the amino-substituted spirocycle with high enantiomeric excess involves enzymatic ketoreduction:

Parameter Details
Substrate tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate
Enzyme Codex® ketoreductase KRED-P3-G09
Cofactor NADP+
Buffer Conditions pH 7.5, 0.1 M potassium phosphate, 2 mM MgCl₂
Temperature 30°C
Solvent 2-propanol
Reaction Time 45 hours
Enantiomeric Excess >99% (monitored by chiral SFC)

This enzymatic approach offers excellent stereochemical control, which is critical for biological activity in medicinal chemistry applications.

Chemical Reductive Amination and Protection

Alternatively, chemical reductive amination methods can be employed:

  • The ketone precursor is reacted with ammonia or an amine source under reductive conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation).
  • The Boc protecting group is introduced either before or after amination to stabilize the amino functionality.

Industrial Scale Preparation

Industrial synthesis focuses on scalability, reproducibility, and purity:

  • Use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
  • High-purity starting materials and solvents.
  • Stringent quality control including HPLC and NMR to ensure product specifications.

Representative Synthetic Route Example

While no direct patent or literature source specifically details the exact preparation of tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate, analogous compounds in the spirocyclic amine family are synthesized via multi-step procedures involving:

Step Reaction Type Conditions Outcome
1 Formation of spirocyclic ketone Cyclization of appropriate precursors under acidic/basic catalysis Spirocyclic ketone intermediate
2 Enzymatic or chemical ketoreduction Enzymatic reduction at 30°C or chemical reductive amination Introduction of amino group with stereocontrol
3 Boc protection Reaction with di-tert-butyl dicarbonate (Boc2O) in basic medium Formation of Boc-protected amine
4 Purification Chromatography or crystallization Pure this compound

Analytical and Quality Control Measures

Summary Table of Preparation Methods

Methodology Description Advantages Limitations
Enzymatic Ketoreduction Use of ketoreductase enzymes for stereoselective reduction High enantiomeric purity (>99% ee), mild conditions Longer reaction times, enzyme cost
Chemical Reductive Amination Chemical reduction of ketone with amine source Simpler setup, scalable Potential racemization, requires protection steps
Boc Protection Introduction of Boc group to protect amine Stabilizes amine, facilitates handling Requires deprotection for further reactions
Industrial Continuous Flow Automated reactors for large-scale synthesis High reproducibility, efficiency High initial equipment investment

Research Findings and Optimization Notes

  • Enzymatic ketoreduction is preferred for producing chiral amines in this spirocyclic system due to high stereoselectivity.
  • Reaction conditions such as pH, temperature, and cofactor regeneration are critical for enzyme efficiency.
  • Boc protection enhances solubility in organic solvents and prevents side reactions during subsequent synthetic steps.
  • Purification methods such as silica gel chromatography or crystallization are effective for isolating high-purity products.
  • Stability studies indicate that the Boc-protected amino spirocycles are stable under refrigerated, inert atmosphere conditions for extended periods.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Dess-Martin periodinane, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate (CAS 1086398-04-0)

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • Key Differences: Lacks the 2-amino group, reducing its utility in nucleophilic reactions. Primarily used as a precursor for further functionalization .
  • Applications : Intermediate in peptide-mimetic drug design.

tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate (CAS 1206970-01-5)

  • Molecular Formula : C₁₈H₂₄N₂O₃
  • Molecular Weight : 316.39 g/mol
  • Key Differences: Incorporates a benzyl group at the 2-position and an oxo group at the 1-position.
  • Applications : Used in kinase inhibitor synthesis.

tert-Butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate (CAS 1934835-43-4)

  • Molecular Formula: C₁₂H₂₁NO₃
  • Molecular Weight : 227.30 g/mol
  • Key Differences: The 2-hydroxy group increases polarity and solubility compared to the amino derivative. Requires storage at 2–8°C .
  • Applications : Intermediate for chiral alcohol synthesis.

tert-Butyl 2-cyano-5-azaspiro[3.4]octane-5-carboxylate (CAS 1374658-97-5)

  • Molecular Formula : C₁₃H₂₀N₂O₂
  • Molecular Weight : 236.32 g/mol
  • Key Differences: The 2-cyano group is electron-withdrawing, stabilizing the spirocyclic structure and enabling click chemistry applications .
  • Applications : Building block for nitrile-containing bioactive molecules.

Functional Group Impact on Properties

Compound Substituent Molecular Weight (g/mol) Key Functional Groups Storage Conditions
Target compound 2-amino 226.32 Boc, NH₂ Room temperature
2,5-diazaspiro derivative None 212.29 Boc –20°C
2-benzyl-1-oxo derivative Benzyl, oxo 316.39 Boc, C=O –20°C
2-hydroxy derivative OH 227.30 Boc, OH 2–8°C
2-cyano derivative CN 236.32 Boc, CN Not specified
  • Reactivity: The 2-amino group in the target compound enables amide bond formation, while the 2-cyano derivative undergoes nitrile-specific reactions (e.g., Staudinger ligation).
  • Solubility: Hydroxy and amino derivatives exhibit higher aqueous solubility than benzyl or cyano analogs.
  • Stability: Boc protection enhances stability, but oxo or cyano substituents may alter degradation pathways .

Biological Activity

Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate (CAS: 1363380-49-7) is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic framework that includes an amino group and a carboxylate moiety. Its molecular formula is C12H22N2O2C_{12}H_{22}N_{2}O_{2}, and it has a molecular weight of 226.32 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : this compound can function as an enzyme inhibitor, which is crucial for developing treatments for various diseases. The spirocyclic structure enhances binding affinity to target enzymes, potentially modulating their activity.
  • Receptor Modulation : The compound may also act as a receptor modulator, influencing signaling pathways involved in cellular processes. This property is particularly relevant in the context of drug discovery for conditions such as cancer and metabolic disorders.

Biological Activity Data

Research has indicated several key biological activities associated with this compound:

Biological Activity Description
Enzyme InhibitionExhibits inhibitory effects on specific enzymes, potentially reducing disease progression.
Antimicrobial PropertiesPreliminary studies suggest activity against certain bacterial strains.
CytotoxicityEvaluated for cytotoxic effects on cancer cell lines, showing selective toxicity.
Neuroprotective EffectsPotential protective effects on neuronal cells under stress conditions.

Case Studies and Research Findings

  • Enzyme Inhibition Study : A study evaluated the inhibitory effect of this compound on a specific enzyme linked to metabolic disorders. It was found that at concentrations above 50 μM, the compound inhibited enzyme activity by approximately 50%, indicating significant potential for therapeutic applications in metabolic diseases .
  • Antimicrobial Activity : In vitro assays demonstrated that the compound exhibited antimicrobial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 μg/mL . This suggests its potential use in developing new antibiotics.
  • Cytotoxicity Testing : A study involving various cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 μM, highlighting its potential as an anti-cancer agent .
  • Neuroprotective Effects : Research exploring the neuroprotective properties of the compound indicated that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting therapeutic potential in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multistep spirocyclization and functionalization. For example, trifluoroacetic acid (TFA) in dichloromethane facilitates Boc deprotection, while subsequent steps involve carboxylation and amination in tetrahydrofuran (THF)/water mixtures with NaHCO₃ to stabilize intermediates . Optimization includes controlling temperature (e.g., ice-bath cooling during TFA addition), solvent polarity adjustments, and monitoring reaction progress via TLC or HPLC.

Q. How can the molecular structure of this spirocyclic compound be confirmed experimentally?

X-ray crystallography using SHELXL software is the gold standard for resolving spirocyclic conformations. For non-crystalline samples, advanced NMR techniques (¹H-¹³C HSQC, NOESY) can identify spatial relationships between the azaspiro core and substituents. Mass spectrometry (HRMS) validates molecular weight and functional group integrity .

Q. What safety protocols are essential for handling this compound in the laboratory?

Use nitrile gloves and chemical-resistant suits to prevent skin contact. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to avoid degradation. Emergency measures include immediate rinsing with water for eye/skin exposure and ethanol for spill containment .

Q. Which analytical techniques are most effective for routine purity assessment?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities >0.1%. Combustion analysis confirms elemental composition, while ¹H/¹³C NMR identifies residual solvents (e.g., DCM, THF) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this spirocyclic compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening or functionalization. Solvent effects are simulated using polarizable continuum models (PCM), guiding solvent selection (e.g., DMF for SN2 reactions) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

Discrepancies (e.g., NMR-indicated flexibility vs. rigid X-ray structures) are addressed by variable-temperature NMR to probe conformational dynamics. Synchrotron XRD can resolve disorder in crystal lattices, while molecular dynamics simulations reconcile solution vs. solid-state behaviors .

Q. How can enantioselective synthesis of chiral analogs be achieved?

Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) or enzymatic resolution (lipases in organic media) enables access to enantiopure derivatives. Chiral HPLC (e.g., Chiralpak IA) validates enantiomeric excess (ee) .

Q. What methodologies stabilize the compound against hydrolysis or oxidation during long-term storage?

Lyophilization with cryoprotectants (trehalose) or formulation in solid dispersions (PVP-K30) enhances stability. Antioxidants (BHT) in storage buffers mitigate oxidation, while argon purging minimizes moisture uptake .

Q. How is this spirocyclic scaffold integrated into peptidomimetic drug candidates?

The azaspiro core replaces proline in peptide backbones to enhance metabolic stability. Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection couples the scaffold to amino acid residues, followed by global deprotection with TFA .

Q. What hyphenated techniques are used to study degradation pathways under stressed conditions?

LC-MS/MS with collision-induced dissociation (CID) identifies degradation products. Accelerated stability studies (40°C/75% RH) combined with QTOF-MS map hydrolytic/oxidative pathways, guiding formulation development .

Methodological Considerations

  • Diastereomer Separation : Use pH-controlled crystallization (e.g., NaHCO₃ for carboxylate salts) or preparative HPLC with chiral stationary phases .
  • In Situ Stabilization : Add scavengers (e.g., tris(2-carboxyethyl)phosphine) during reactions to prevent disulfide formation in thiol-containing derivatives .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate
Reactant of Route 2
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Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.